N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a glycinamide backbone substituted with hydroxy, phenylethyl, methoxyphenyl, and phenylsulfonyl groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylsulfonyl chloride, methoxyphenyl bromide, and hydroxyphenylethylamine, under conditions such as reflux in organic solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by mimicking the natural substrate, binding to the active site, and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)glycinamide
- N-(2-hydroxy-2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- N-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N-(2-hydroxy-2-phenylethyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three substituents (hydroxy, methoxyphenyl, and phenylsulfonyl) on the glycinamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-hydroxy-2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-30-20-14-12-19(13-15-20)25(31(28,29)21-10-6-3-7-11-21)17-23(27)24-16-22(26)18-8-4-2-5-9-18/h2-15,22,26H,16-17H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGBWYODEKFTBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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